molecular formula C17H19ClN2O2 B13968076 1-Naphthalenecarboxamide, 6-chloro-N-(2-morpholinoethyl)- CAS No. 50341-95-2

1-Naphthalenecarboxamide, 6-chloro-N-(2-morpholinoethyl)-

Cat. No.: B13968076
CAS No.: 50341-95-2
M. Wt: 318.8 g/mol
InChI Key: DDWOQQLEWNWEFG-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-morpholinoethyl)-1-naphthalenecarboxamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chloro group, a morpholinoethyl group, and a naphthalenecarboxamide structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2-morpholinoethyl)-1-naphthalenecarboxamide typically involves the reaction of 6-chloro-1-naphthalenecarboxylic acid with 2-(morpholino)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-N-(2-morpholinoethyl)-1-naphthalenecarboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(2-morpholinoethyl)-1-naphthalenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized naphthalenecarboxamide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted naphthalenecarboxamide derivatives with various functional groups.

Scientific Research Applications

6-Chloro-N-(2-morpholinoethyl)-1-naphthalenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2-morpholinoethyl)-1-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(2-morpholinoethyl)pyrimidin-4-amine
  • 6-Chloro-N-(2-morpholinoethyl)nicotinamide

Uniqueness

6-Chloro-N-(2-morpholinoethyl)-1-naphthalenecarboxamide is unique due to its naphthalenecarboxamide structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

50341-95-2

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

6-chloro-N-(2-morpholin-4-ylethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H19ClN2O2/c18-14-4-5-15-13(12-14)2-1-3-16(15)17(21)19-6-7-20-8-10-22-11-9-20/h1-5,12H,6-11H2,(H,19,21)

InChI Key

DDWOQQLEWNWEFG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

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